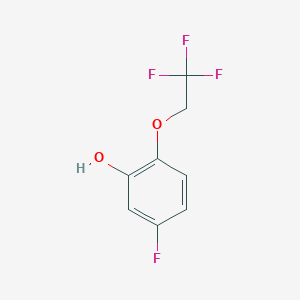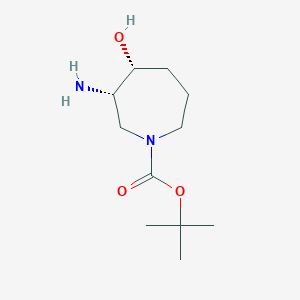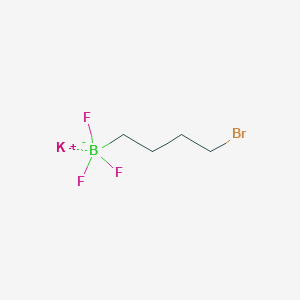
Potassium (4-bromobutyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-bromobutyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (4-bromobutyl)trifluoroborate can be synthesized through the reaction of 4-bromobutylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
Formation of Boronic Acid: The initial step involves the synthesis of 4-bromobutylboronic acid.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Synthesis of Boronic Acid: Using industrial reactors to produce 4-bromobutylboronic acid.
Conversion to Trifluoroborate: Reacting the boronic acid with potassium bifluoride in large-scale reactors under controlled conditions to produce the trifluoroborate salt.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-bromobutyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Base: Typically, a base such as potassium carbonate is used.
Solvent: Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium (4-bromobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which potassium (4-bromobutyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of the organic group from boron to the palladium center, followed by the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (4-bromobutyl)trifluoroborate is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. Its stability and reactivity make it a valuable reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C4H8BBrF3K |
|---|---|
Poids moléculaire |
242.92 g/mol |
Nom IUPAC |
potassium;4-bromobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1 |
Clé InChI |
SQAUEJPAGMJPPO-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCCBr)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
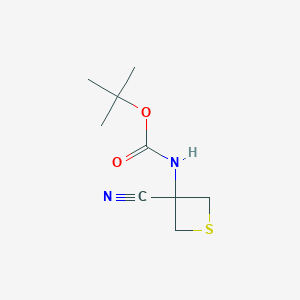
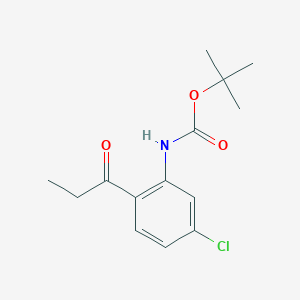
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)
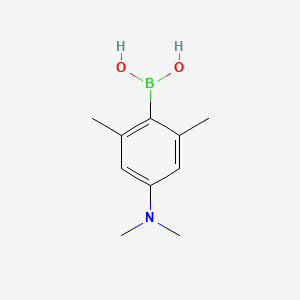
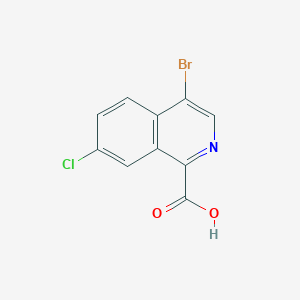
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
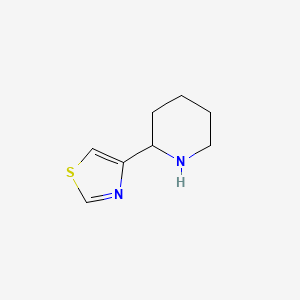

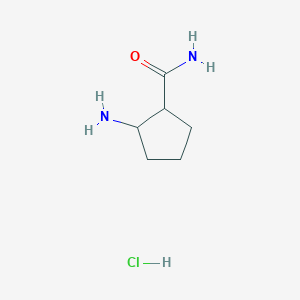
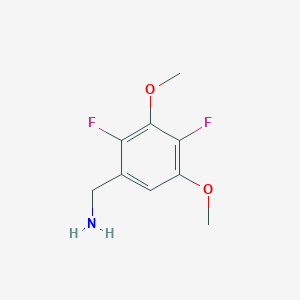
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
